molecular formula C12H11NO5 B8302618 4-Isopropyloxy-2-nitro-indane-1,3-dione

4-Isopropyloxy-2-nitro-indane-1,3-dione

Cat. No.: B8302618
M. Wt: 249.22 g/mol
InChI Key: PVOTZRBMRZWVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyloxy-2-nitro-indane-1,3-dione is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

4-Isopropyloxy-2-nitro-indane-1,3-dione has been investigated for its potential therapeutic applications. The compound's structure allows it to interact with biological systems effectively, leading to various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of indane-1,3-dione exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives demonstrate antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. These compounds induce apoptosis and arrest the cell cycle at specific phases, highlighting their potential as anticancer agents .

CompoundIC50 (μmol/mL)Cancer Cell Line
Compound 11.174Caco-2
Compound 30.0478Leishmania tropica

Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial activity against various bacterial strains. The structure-activity relationship analysis suggests that modifications to the indane core can enhance antimicrobial efficacy .

Biochemical Applications

The compound has also been studied for its biochemical applications, particularly in enzyme inhibition and anti-inflammatory activities.

Enzyme Inhibition

Indane derivatives have been evaluated for their ability to inhibit key enzymes involved in inflammatory processes. For example, they have shown moderate inhibitory effects on cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

Anti-inflammatory Effects

Studies indicate that certain derivatives can modulate inflammatory pathways by influencing the expression of cytokines and other inflammatory markers. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

This compound also finds applications in material science due to its unique electronic properties.

Organic Electronics

The compound's ability to form stable thin films makes it suitable for use in organic electronic devices. Its properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

ApplicationDescription
OLEDsUtilizes the compound's luminescent properties for display technology.
OPVsExploits the compound's charge transport capabilities for solar energy conversion.

Synthesis and Biological Evaluation

A notable study synthesized various isoindole derivatives from indane-1,3-dione and evaluated their biological activities. The synthesized compounds demonstrated significant antimicrobial and anticancer activities, supporting their further development as therapeutic agents .

Drug Development

Research into prodrugs derived from indane-1,3-dione has shown promise in treating metabolic disorders such as obesity and diabetes. These compounds target multiple pathways involved in metabolic regulation .

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-nitro-4-propan-2-yloxyindene-1,3-dione

InChI

InChI=1S/C12H11NO5/c1-6(2)18-8-5-3-4-7-9(8)12(15)10(11(7)14)13(16)17/h3-6,10H,1-2H3

InChI Key

PVOTZRBMRZWVED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=O)C(C2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Isopropyloxy indane-1,3-dione (0.16 g; 0.003 mole) suspended in dry ether (5 ml) was treated dropwise and with stirring with fuming nitric acid (1.0 ml) at 10°C. The resulting dark solution was treated with 5N hydrochloric acid and evaporated to a yellow crystalline product; m.p. (water, hydrochloric acid) 80°-81°C. (Found: C, 57.94; H, 4.43; N, 5.46; C12H11NO5 requires: C, 57.83; H, 4.45; N, 5.62%).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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